Methionine adenosyltransferase 2A inhibitor 3, commonly referred to as MAT2A inhibitor 3, is a compound that selectively inhibits the enzyme methionine adenosyltransferase 2A. This enzyme plays a crucial role in the synthesis of S-adenosylmethionine, a key methyl donor involved in various biological processes, including methylation reactions and cellular proliferation. MAT2A is particularly significant in cancer biology, as its dysregulation is implicated in several types of cancer, making its inhibitors potential therapeutic agents.
MAT2A inhibitor 3 has been identified through high-throughput screening of small molecules aimed at targeting the methionine metabolism pathway. The compound is part of a series of inhibitors developed to explore the therapeutic potential of inhibiting MAT2A in cancer cells, especially those with specific metabolic vulnerabilities such as MTAP deletions.
MAT2A inhibitor 3 belongs to a class of compounds known as small molecule inhibitors. It is specifically designed to target and inhibit the activity of methionine adenosyltransferase 2A, distinguishing it from other types of inhibitors that may affect different pathways or enzymes.
The synthesis of MAT2A inhibitor 3 typically involves several organic chemistry techniques, including:
The synthetic route often includes:
MAT2A inhibitor 3 features a unique molecular structure that allows it to interact effectively with the active site of methionine adenosyltransferase 2A. The precise three-dimensional configuration is crucial for its inhibitory activity.
The molecular formula and weight, along with key structural features such as functional groups and stereochemistry, are documented through techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography. These analyses provide insights into how the compound fits into the enzyme's active site.
MAT2A inhibitor 3 undergoes specific chemical reactions that facilitate its interaction with methionine adenosyltransferase 2A. These reactions include:
Kinetic studies often characterize these reactions, revealing parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity) and kinetic inhibition mechanisms (competitive vs. noncompetitive).
The mechanism by which MAT2A inhibitor 3 exerts its effects involves:
Experimental data from assays measuring S-adenosylmethionine levels post-treatment with MAT2A inhibitor 3 demonstrate a dose-dependent reduction in SAM levels, correlating with increased cytotoxicity in cancer cell lines.
MAT2A inhibitor 3 exhibits distinct physical properties including:
Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and reactivity profiles are essential for understanding how the compound behaves in biological systems. These properties influence absorption, distribution, metabolism, and excretion profiles.
MAT2A inhibitor 3 has several applications in scientific research:
The methionine cycle is a fundamental metabolic pathway governing cellular methylation reactions and polyamine synthesis. In approximately 15% of human cancers—including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer—homozygous deletion of the MTAP gene occurs due to its co-localization with the CDKN2A tumor suppressor locus on chromosome 9p21 [1] [6]. MTAP encodes methylthioadenosine phosphorylase, the sole enzyme responsible for catabolizing methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate for methionine salvage [2] [8]. MTAP loss leads to profound metabolic dysregulation characterized by intracellular accumulation of MTA (reaching 100–500 µM) and compensatory dependence on de novo methionine metabolism via MAT2A (methionine adenosyltransferase 2A) [6] [7]. MAT2A catalyzes the ATP-dependent formation of S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications. Cancer cells with MTAP deletion exhibit >50% reduction in SAM pools compared to MTAP-intact counterparts, creating a unique metabolic vulnerability [1] [8].
Table 1: Metabolic Consequences of MTAP Deletion in Cancer Cells
Metabolic Parameter | MTAP-Intact Cells | MTAP-Deleted Cells |
---|---|---|
Intracellular MTA | Undetectable (<1 µM) | 100–500 µM |
SAM Pool Size | Normal (∼80 µM) | Reduced by >50% |
Methionine Salvage | Functional via MTAP | Absent |
Primary SAM Source | MAT1A (liver) / MAT2A (extrahepatic) | MAT2A-dependent |
Synthetic lethality arises when simultaneous perturbation of two genes is fatal to a cell, whereas individual perturbations are viable. MTAP deletion creates a conditional dependency on MAT2A, rendering cancer cells exquisitely sensitive to MAT2A inhibition [1] [6] [8]. Mechanistically, accumulated MTA in MTAP-null cells partially inhibits PRMT5—a SAM-dependent arginine methyltransferase. Further reduction of SAM via MAT2A inhibition (e.g., by MAT2A inhibitor 3, IC₅₀ < 200 nM) synergistically cripples PRMT5 activity, driving catastrophic failure of spliceosome function and genome integrity [6] [8]. In contrast, MTAP-intact cells efficiently clear MTA and maintain SAM homeostasis, tolerating MAT2A suppression. Preclinical studies demonstrate that MAT2A inhibitor 3 selectively inhibits proliferation in MTAP-null models (IC₅₀ 0.1–0.5 µM) while sparing MTAP-wild-type cells (IC₅₀ > 10 µM) [1] [9]. This differential toxicity underpins the therapeutic window exploited by MAT2A inhibitors.
Table 2: Preclinical Efficacy of MAT2A Inhibitors in MTAP-Deleted Models
Cancer Type | Cell Line/Model | MAT2A Inhibitor | Key Outcome |
---|---|---|---|
Colorectal Carcinoma | HCT116 MTAP−/− | MAT2A inhibitor 3 | >90% growth inhibition at 1 µM |
Glioblastoma | GSC MTAP−/− | AG-270 (clinical analog) | Tumor regression in xenografts |
Lung Adenocarcinoma | H460 MTAP−/− | PF-9366 | Synergy with taxanes (CI<0.3) |
Pancreatic Cancer | CAPAN-1 | SCR-7952 | Apoptosis induction via PRMT5 suppression |
MAT2A inhibition depletes intracellular SAM by >70%, disrupting methylation fluxes critical for cancer cell survival [7] [8]. The most consequential impact occurs within the epigenetic machinery:
PRMT5 possesses a structurally unique binding pocket that preferentially accommodates MTA over SAM. Biochemical studies show PRMT5 has a 40-fold higher affinity for MTA (Kᵢ = 0.26 µM) than for SAM (Kₘ = 10.3 µM) [5] [8]. In MTAP-deleted cells, endogenous MTA accumulates to supraphysiological levels (∼300 µM), occupying >60% of PRMT5’s SAM-binding sites and reducing its methyltransferase activity by ∼50% [2] [6]. MAT2A inhibitors like MAT2A inhibitor 3 exacerbate this inhibition by lowering SAM concentrations, thereby increasing the MTA:SAM ratio—a critical determinant of PRMT5 suppression. Competitive binding assays confirm that MTA and SAM-competitive PRMT5 inhibitors (e.g., GSK3326595) bind adjacent but non-identical sites on PRMT5, enabling cooperative inhibition when combined with MAT2A blockade [5] [7]. This synergy is absent with substrate-competitive PRMT5 inhibitors (e.g., EPZ01566), which do not leverage the MTA-mediated allosteric effects [7].
Table 3: Classification of PRMT5 Inhibitors and Synergy with MAT2A Blockade
PRMT5 Inhibitor Class | Representative Compound | Binding Site | Synergy with MAT2A Inhibitors | Mechanistic Basis |
---|---|---|---|---|
SAM-competitive | GSK3326595 | SAM-binding pocket | Strong (CI<0.2) | Aggravated SAM competition |
MTA-cooperative | JNJ-64619178 | SAM-adjacent allosteric site | Strong (CI<0.3) | Enhanced MTA occupancy |
Substrate-competitive | EPZ01566 | Substrate arginine tunnel | Weak/no synergy (CI>0.9) | Independent of SAM/MTA dynamics |
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